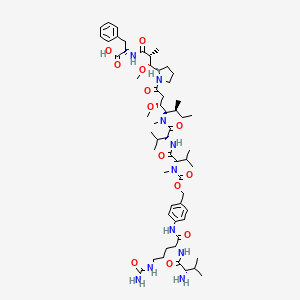
Carboxy-PTIO potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Carboxy-PTIO potassium salt involves the reaction of 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide with potassium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the potassium salt .
Industrial Production Methods: Industrial production of this compound salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Carboxy-PTIO potassium salt undergoes several types of chemical reactions, including:
Oxidation: Reacts with nitric oxide to form nitrogen dioxide.
Substitution: Can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions:
Reagents: Nitric oxide, potassium hydroxide.
Conditions: Aqueous medium, controlled temperature.
Major Products:
Nitrogen Dioxide (NO2): Formed from the reaction with nitric oxide.
Carboxy-PTI Derivatives: Formed during the inhibition of nitric oxide synthase.
Applications De Recherche Scientifique
Carboxy-PTIO potassium salt is widely used in scientific research due to its ability to scavenge nitric oxide. Some of its applications include:
Chemistry: Used to study the generation of hydroxyl radicals and nitric oxide in reaction mixtures.
Biology: Added to neurons to analyze its effect on glucose/oxygen/serum deprivation conditions.
Medicine: Used to prevent hypotension and endotoxic shock stimulated by lipopolysaccharide in vivo.
Industry: Employed in the production of nitric oxide inhibitors and related compounds.
Mécanisme D'action
Carboxy-PTIO potassium salt exerts its effects by reacting stoichiometrically with nitric oxide to produce nitrogen dioxide. This reaction inhibits nitric oxide synthase, thereby reducing the levels of nitric oxide in biological systems. The compound can also block in vitro vascular relaxation stimulated by nitric oxide .
Comparaison Avec Des Composés Similaires
Carboxy-PTIO potassium salt is unique due to its high reactivity with nitric oxide and its ability to form stable derivatives. Similar compounds include:
S-Nitrosoglutathione: Another nitric oxide scavenger used in similar applications.
Nω-Nitro-L-arginine methyl ester hydrochloride: An inhibitor of nitric oxide synthase.
This compound salt stands out due to its higher reactivity and stability compared to these similar compounds .
Propriétés
IUPAC Name |
potassium;4-(4,4,5,5-tetramethyl-1,3-dioxidoimidazol-1-ium-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N2O4.K/c1-13(2)14(3,4)16(20)11(15(13)19)9-5-7-10(8-6-9)12(17)18;/h5-8H,1-4H3,(H,17,18);/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYIQXAMAUOMKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C([N+](=C(N1[O-])C2=CC=C(C=C2)C(=O)O)[O-])(C)C)C.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17KN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(1R,6R,7R,8S,8aS)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate](/img/structure/B11929604.png)





![Potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B11929656.png)


![1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B11929672.png)

![N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate](/img/structure/B11929687.png)

![ethyl (4S)-4-[4-[(1-methylcyclobutyl)carbamoyl]piperidin-1-yl]azepane-1-carboxylate](/img/structure/B11929692.png)
